3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
Description
3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a multifunctional compound featuring a benzyl(methyl)amino group at the C3 position and a tert-butoxycarbonyl (Boc)-protected amino group at the C2 position of a propanoic acid backbone. This structure combines hydrophobic (benzyl, Boc) and hydrophilic (carboxylic acid) moieties, making it a candidate for applications in peptide synthesis, metal chelation, or medicinal chemistry.
Properties
IUPAC Name |
3-[benzyl(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(21)17-13(14(19)20)11-18(4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBJXBRTDHVKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN(C)CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Alkylation: The protected amino acid is then alkylated with benzyl chloride in the presence of a base like sodium hydride or potassium carbonate to introduce the benzyl group.
Methylation: The methylamino group is introduced via reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for protection and deprotection steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid serves as a building block for more complex molecules. Its protected amino group allows for selective reactions at other sites, making it useful in peptide synthesis and the development of pharmaceuticals.
Biology and Medicine
The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development. It can be used to synthesize analogs of amino acids and peptides, which are essential in studying enzyme mechanisms and developing enzyme inhibitors.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and materials science.
Mechanism of Action
The mechanism by which 3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor or a substrate analog, interacting with active sites of enzymes and altering their activity. The Boc group provides stability, allowing the compound to reach its target site before deprotection and interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share partial structural homology with the target molecule:
Key Observations:
Complexity of Substituents: The target compound and 13b both feature benzyl groups but differ in amino protection (Boc vs. carboxymethyl). Compound 6d introduces additional complexity with an azetidinone ring and phenylacetamido moiety, likely reducing solubility compared to simpler analogs.
Synthetic Accessibility :
- The tert-butyl ester precursor (12b ) of 13b is synthesized in 43% yield, lower than its methyl-substituted counterpart (12a , 90% yield). This suggests that benzyl group introduction may hinder reaction efficiency, a critical consideration for scaling up the target compound’s synthesis.
Molecular Weight and Solubility: The Boc-protected compound 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid has a lower molecular weight (203.24 g/mol) than the target molecule, which likely exceeds 300 g/mol due to the benzyl(methyl)amino group. Increased molecular weight may reduce aqueous solubility, necessitating formulation optimization.
Research Findings and Gaps
- Synthesis Optimization : highlights challenges in benzyl-containing precursor synthesis (43% yield for 12b ), suggesting that the target compound may require advanced catalytic methods or protecting group strategies to improve efficiency .
- Comparative Solubility: While 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid is a solid with likely moderate solubility, the target compound’s benzyl(methyl)amino group may necessitate co-solvents or salt formation for practical use.
Biological Activity
3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid backbone. Its chemical structure can be represented as follows:
- Molecular Formula :
- CAS Number : 14291858
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The following sections detail specific activities observed in research studies.
1. Inhibition of Enzymatic Activity
Research indicates that this compound may inhibit certain enzymes linked to cancer cell proliferation. For instance, it has shown potential in inhibiting the activity of HSET (KIFC1), a kinesin implicated in the clustering of centrosomes in cancer cells, which is critical for their survival during mitosis .
2. Effects on Cancer Cell Lines
In vitro studies have demonstrated that this compound induces multipolarity in centrosome-amplified human cancer cells, leading to increased cell death through aberrant mitotic spindle formation. This effect was measured through high-throughput screening methods, showing significant promise for further development as an anticancer agent .
Table 1: Summary of Biological Activities
Detailed Research Findings
- High-Throughput Screening : A study conducted on various derivatives showed that modifications to the side chains significantly affected the inhibitory potency against HSET. The optimal compound exhibited an IC50 value in the micromolar range, indicating effective inhibition at low concentrations .
- Pharmacokinetic Properties : The compound's pharmacokinetic profile was evaluated in animal models, revealing favorable absorption and distribution characteristics. Stability assays indicated a half-life conducive for therapeutic applications, suggesting potential for oral bioavailability .
- Mechanistic Studies : Further investigations into the binding interactions revealed that this compound binds competitively with ATP at the active site of HSET, which is crucial for its function in mitotic spindle formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
